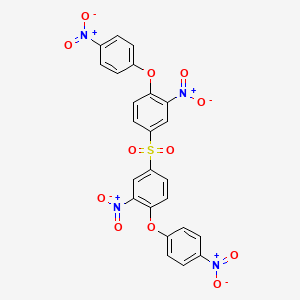
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is a complex organic compound characterized by multiple hydroxy(oxido)amino groups and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide typically involves multi-step organic reactions. The process may include:
Formation of the phenoxy groups: This can be achieved through nucleophilic aromatic substitution reactions.
Introduction of hydroxy(oxido)amino groups: This step may involve the use of hydroxylamine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino groups to amines.
Substitution: The phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating specific enzymes through interaction with active sites.
Pathway modulation: Affecting biochemical pathways by altering the activity of key proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
Hydroxy(oxido)amino derivatives: Compounds with similar functional groups but different structural frameworks.
Phenoxy compounds: Molecules containing phenoxy groups with varying substituents.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to different aromatic or aliphatic systems.
Uniqueness
Hydroxy(5-((3-(hydroxy(oxido)amino)-4-(4-(hydroxy(oxido)amino)phenoxy)phenyl)sulfonyl)-2-(4-(hydroxy(oxido)amino)phenoxy)phenyl)azane oxide is unique due to its combination of multiple hydroxy(oxido)amino and phenoxy groups, which may confer specific reactivity and biological activity not seen in other compounds.
Properties
CAS No. |
3950-58-1 |
|---|---|
Molecular Formula |
C24H14N4O12S |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-nitro-4-[3-nitro-4-(4-nitrophenoxy)phenyl]sulfonyl-1-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C24H14N4O12S/c29-25(30)15-1-5-17(6-2-15)39-23-11-9-19(13-21(23)27(33)34)41(37,38)20-10-12-24(22(14-20)28(35)36)40-18-7-3-16(4-8-18)26(31)32/h1-14H |
InChI Key |
VSAVCOJRHGXMCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


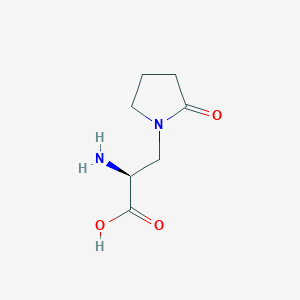

![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)
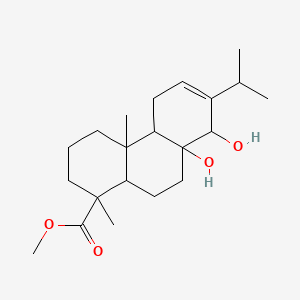
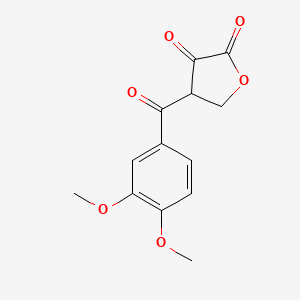


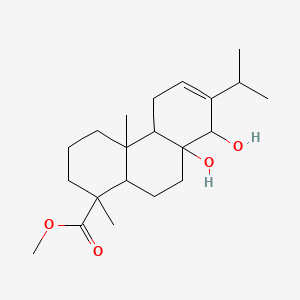

![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)



